molecular formula C16H15NO4 B13882800 Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate

Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate

Cat. No.: B13882800
M. Wt: 285.29 g/mol
InChI Key: SDUBXCIFCJPFOO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring, which is further substituted with an acetyloxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate

InChI

InChI=1S/C16H15NO4/c1-11(18)21-10-15-9-14(7-8-17-15)12-3-5-13(6-4-12)16(19)20-2/h3-9H,10H2,1-2H3

InChI Key

SDUBXCIFCJPFOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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